molecular formula C23H42N2O4 B13647716 Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt

Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt

Cat. No.: B13647716
M. Wt: 410.6 g/mol
InChI Key: ZRIOKRZSXPPREV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents and reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions: Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt involves its incorporation into peptide chains during synthesis. The Boc group protects the amino group, preventing unwanted reactions during the synthesis process. Once the desired peptide is formed, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions . The molecular targets and pathways involved depend on the specific peptides and proteins being synthesized .

Comparison with Similar Compounds

Uniqueness: Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt is unique due to the presence of the double bond at the 4,5-position, which can influence the reactivity and properties of the compound. This structural feature makes it valuable for specific applications in peptide synthesis and research .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h11-13H,1-10H2;8H,1,6H2,2-5H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIOKRZSXPPREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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